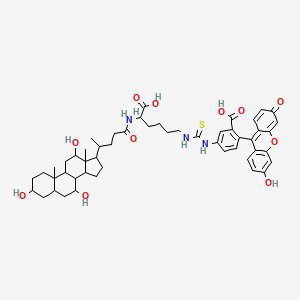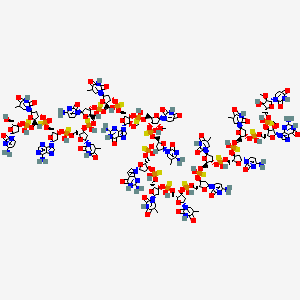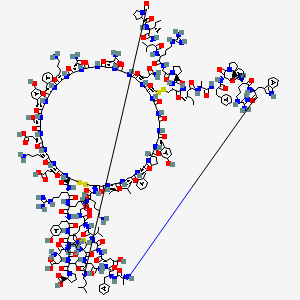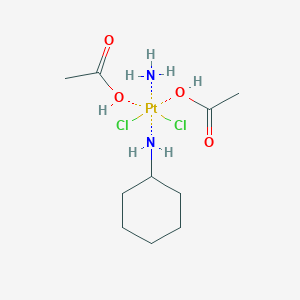
Sodium 2,2-Dimethylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,2-dimethylbutyrate is a chemical compound with the molecular formula C₆H₁₁NaO₂. It is the sodium salt of 2,2-dimethylbutyric acid and is known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a butyrate backbone with two methyl groups attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-dimethylbutyrate typically involves the neutralization of 2,2-dimethylbutyric acid with sodium hydroxide. The reaction can be represented as follows:
C6H12O2+NaOH→C6H11NaO2+H2O
In this reaction, 2,2-dimethylbutyric acid is added dropwise to a sodium hydroxide solution under controlled conditions to ensure complete neutralization. The resulting solution is then evaporated to remove water, yielding this compound as a solid product .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Special drying equipment is used to ensure minimal side reactions and impurities, resulting in a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,2-dimethylbutyrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert it back to 2,2-dimethylbutyric acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylate derivatives.
Reduction: 2,2-dimethylbutyric acid.
Substitution: Alkylated derivatives of 2,2-dimethylbutyrate.
Scientific Research Applications
Sodium 2,2-dimethylbutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on cellular metabolism and gene expression.
Industry: It is used in the production of various chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of sodium 2,2-dimethylbutyrate involves its role as a short-chain fatty acid derivative. It can induce the expression of fetal globin genes, which is beneficial in treating hemoglobinopathies. The molecular targets include histone deacetylases, which are inhibited by this compound, leading to changes in chromatin structure and gene expression .
Comparison with Similar Compounds
Sodium Butyrate: Another short-chain fatty acid derivative with similar applications but different structural properties.
Sodium Phenylbutyrate: Used in the treatment of urea cycle disorders and has a different mechanism of action.
Sodium Valproate: Primarily used as an anticonvulsant and mood-stabilizing drug.
Uniqueness: Sodium 2,2-dimethylbutyrate is unique due to its specific structure, which allows it to induce fetal globin synthesis more effectively than other similar compounds. Its ability to be administered orally and its favorable pharmacokinetic profile make it a promising candidate for therapeutic applications .
Properties
CAS No. |
3934-02-9 |
|---|---|
Molecular Formula |
C6H11NaO2 |
Molecular Weight |
138.14 g/mol |
IUPAC Name |
sodium;2,2-dimethylbutanoate |
InChI |
InChI=1S/C6H12O2.Na/c1-4-6(2,3)5(7)8;/h4H2,1-3H3,(H,7,8);/q;+1/p-1 |
InChI Key |
OOPXYEYPPHJHSE-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


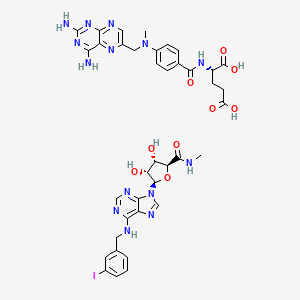
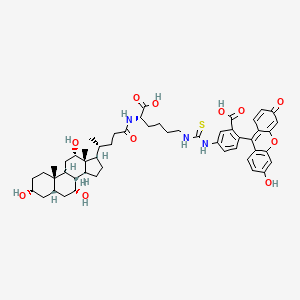
![(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid;methanone;technetium(4+);chloride](/img/structure/B10832496.png)
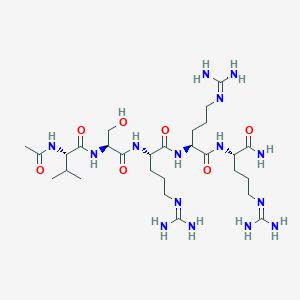
![1-[3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-yl]ethanone](/img/structure/B10832514.png)
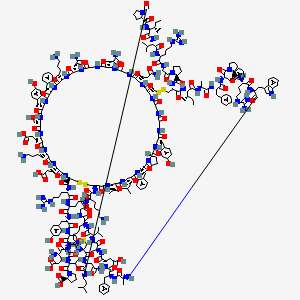
![[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfonatooxy-2-(sulfonatooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfonatooxyoxan-2-yl]methyl phosphate](/img/structure/B10832525.png)
